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molecular formula C19H22O2 B2849187 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one CAS No. 207737-64-2

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

Cat. No. B2849187
M. Wt: 282.383
InChI Key: HLJUQQMGAVBQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834506

Procedure details

Hydrogenation of 50 g (190 mmol) of 1-(4-benzyloxy-phenyl)-4-methyl-pent-1-en-3-one prepared in Example B was effected as described in General Method 3 using 1.08 g 5% Pd over BaSO4 and 1000 mL of THF under hydrogen atmosphere.
Name
1-(4-benzyloxy-phenyl)-4-methyl-pent-1-en-3-one
Quantity
50 g
Type
reactant
Reaction Step One
Name
BaSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.08 g
Type
catalyst
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][C:17](=[O:21])[CH:18]([CH3:20])[CH3:19])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-]S([O-])(=O)=O.[Ba+2]>[Pd].C1COCC1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][C:17](=[O:21])[CH:18]([CH3:19])[CH3:20])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-(4-benzyloxy-phenyl)-4-methyl-pent-1-en-3-one
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=CC(C(C)C)=O
Step Two
Name
BaSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ba+2]
Step Three
Name
Quantity
1.08 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCC(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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